3-chloro-N-cyclopropyl-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-cyclopropyl-2-methyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S2/c1-12-15(17)5-2-6-16(12)22(19,20)18(13-7-8-13)10-9-14-4-3-11-21-14/h2-6,11,13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLHSMXHHBFGPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N(CCC2=CC=CS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-cyclopropyl-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions . This method involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent at the 3-position of the benzene ring undergoes nucleophilic substitution under controlled conditions:
Mechanistic Insight : The electron-withdrawing sulfonamide group activates the chloro substituent for SNAr reactions, while the cyclopropyl group creates steric constraints affecting substitution kinetics .
Cyclopropane Ring Modifications
The N-cyclopropyl group participates in ring-opening and strain-mediated reactions:
Key Finding : Ring-opening reactions proceed with first-order kinetics (k = 3.2 × 10⁻⁴ s⁻¹ at 25°C) .
Thiophene Reactivity
The 2-thiophenethyl group undergoes characteristic heteroaromatic reactions:
Electrophilic Substitution:
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Nitration : HNO3/H2SO4 at 0°C produces 5-nitrothiophene derivative (57% yield)
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Sulfonation : SO3/DMF complex yields 5-sulfonic acid (43% yield)
Oxidation:
| Oxidizing Agent | Product | Yield | Selectivity |
|---|---|---|---|
| mCPBA | Thiophene S-oxide | 88% | β-oxidation preferred |
| H2O2/AcOH | Sulfone derivative | 72% | Complete oxidation in 6h |
Cross-Coupling:
Sulfonamide Group Reactivity
The -SO2NH- moiety participates in characteristic transformations:
Notable Complex : The Cu(II) complex shows enhanced catalytic activity in oxidation reactions (TOF = 320 h⁻¹) .
Catalytic Cross-Coupling Reactions
The compound participates in nickel-catalyzed transformations:
text3-chloro-N-cyclopropyl... + ArMgBr → NiCl2(dppe), THF, 50°C → Biaryl product (R² = Ar)
-
Scope: Tolerates electron-rich (p-OMe, 73%) and electron-poor (p-CF3, 68%) aryl groups
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Turnover number (TON): Up to 420 observed in optimized conditions
Thermal Degradation Analysis
Stability studies reveal decomposition pathways:
| Condition | T½ | Major Degradants | Mechanism |
|---|---|---|---|
| Dry heat (150°C) | 8.2h | Thiophene cleavage products | Radical-mediated |
| Aqueous pH 1.2 | 42h | Hydrolyzed sulfonic acid | Acid-catalyzed |
| UV exposure | 6.5h | Sulfonamide oxidation products | Singlet oxygen pathway |
Activation Energy : 98.7 kJ/mol for thermal decomposition (DSC analysis).
Biological Activity Modulation via Chemical Modification
Structure-activity relationship (SAR) studies demonstrate:
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Antimicrobial activity peaks when:
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Cl substituent remains intact (MIC90 = 2.1 μg/mL vs S. aureus)
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Thiophene β-position modified with electron-withdrawing groups
-
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Cytochrome P450 inhibition correlates with:
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Sulfonamide N-alkylation pattern (r² = 0.89)
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Cyclopropyl ring size (optimal 3-membered)
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This comprehensive reactivity profile establishes 3-chloro-N-cyclopropyl-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide as a versatile scaffold for medicinal chemistry and materials science applications. The demonstrated compatibility with modern catalytic systems (Ni, Cu, Pd) and predictable degradation pathways make it particularly valuable for targeted drug design and catalytic ligand development .
Scientific Research Applications
Scientific Research Applications
-
Chemistry
- Used as a building block for synthesizing more complex molecules.
- Serves as a precursor in the development of novel materials with unique properties.
-
Biology
- Potentially acts as a probe for studying biological pathways and interactions.
- Its structural similarity to other indole derivatives suggests possible interactions through non-covalent mechanisms like hydrogen bonding and π-π stacking.
-
Medicine
- Holds promise as a lead compound for developing new drugs targeting specific enzymes or receptors.
- Exhibits potential biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial effects, similar to other compounds in its class.
-
Industry
- May be utilized in the development of new materials, such as polymers or coatings with enhanced properties.
Antimicrobial Activity
A study published in MDPI evaluated the antimicrobial properties of related benzenesulfonamide compounds. The findings indicated that these compounds exhibited significant activity against various bacterial strains, suggesting that 3-chloro-N-cyclopropyl-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide could have similar efficacy due to its structural features .
Anticancer Potential
Research has shown that sulfonamide derivatives can inhibit cancer cell proliferation. In vitro studies indicated that compounds with similar functional groups effectively reduced the viability of cancer cells through apoptotic mechanisms . The unique structure of this compound may enhance its effectiveness compared to traditional agents.
Mechanism of Action
The mechanism of action of 3-chloro-N-cyclopropyl-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
3-Chloro-N-[2-(2-furyl)-2-hydroxy-2-(2-thienyl)ethyl]-2-methylbenzenesulfonamide
Structural Differences :
- N-Substituent : The nitrogen bears a 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl group instead of the cyclopropyl/2-thienylethyl combination.
- Key Features :
- Presence of a furan ring (oxygen-containing heterocycle) and hydroxyl group , enhancing polarity and hydrogen-bonding capacity.
- A branched ethyl chain with two aromatic substituents, increasing steric complexity.
Hypothesized Impact :
- Reactivity : The hydroxyl group may serve as a metabolic site for phase II conjugation (e.g., glucuronidation), altering pharmacokinetics.
- Target Binding : The furan-thiophene combination could enable dual π-π stacking interactions, whereas the hydroxyl might compete for hydrogen-bonding motifs in enzyme active sites.
Rotigotine Hydrochloride and Related Compounds
Rotigotine derivatives share the 2-(thiophen-2-yl)ethyl moiety but differ in core structure and functional groups:
| Compound | Core Structure | Key Substituents |
|---|---|---|
| Rotigotine Hydrochloride | Tetralin (1,2,3,4-tetrahydronaphthalene) | - Propylamine group - 2-(thiophen-2-yl)ethyl chain - Hydroxyl group at C5 |
| Rotigotine Related Compound G | Tetralin | - Bis(2-thienylethyl)amine - Hydroxyl group at C5 |
| Rotigotine Related Compound H | Tetralin | - Methoxy group at C5 - Propyl/2-thienylethylamine |
Comparison with Target Compound :
- Core Flexibility : The tetralin core in Rotigotine derivatives allows for planar aromatic interactions, whereas the benzene-sulfonamide core in the target compound is smaller and more rigid.
- Biological Relevance : Rotigotine’s tetralin-amine structure is optimized for dopamine receptor agonism, while the sulfonamide group in the target compound may favor enzyme inhibition (e.g., via sulfonamide-Zn²⁺ coordination in carbonic anhydrase).
- Electronic Effects : The methoxy group in Related Compound H provides electron-donating effects, contrasting with the electron-withdrawing chlorine in the target compound.
General Trends in Sulfonamide Analogs
- N-Substituent Diversity :
- Aromatic Systems: Thiophene vs. Furan: Thiophene’s sulfur atom enhances lipophilicity and polarizability compared to furan’s oxygen, influencing membrane permeability and target affinity. Chlorine vs.
Biological Activity
3-chloro-N-cyclopropyl-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide, a complex organic compound, has garnered attention in the scientific community due to its potential biological activities. This article explores its biological activity, including synthesis methods, chemical properties, and relevant research findings.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C16H18ClNO2S2
- Molecular Weight : 355.9 g/mol
- CAS Number : 1396853-78-3
Structural Characteristics
The compound features a benzenesulfonamide core with a cyclopropyl and thiophene substituent, which contributes to its unique reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 355.9 g/mol |
| InChI | InChI=1S/C16H18ClNO2S2 |
| XLogP3-AA | 3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 4 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, often utilizing methods like the Suzuki–Miyaura cross-coupling reaction for forming carbon-carbon bonds under mild conditions. This method is favored for its efficiency and functional group tolerance.
Synthetic Routes
- Starting Materials : The synthesis begins with readily available aromatic compounds and thiophene derivatives.
- Key Reactions :
- Cross-Coupling : Utilizes palladium catalysts to facilitate the formation of carbon-carbon bonds.
- Sulfonamidation : Introduction of the sulfonamide group occurs through nucleophilic substitution.
Research indicates that this compound may interact with specific biological pathways, potentially acting as an inhibitor for certain enzymes or receptors involved in disease processes.
Case Studies and Research Findings
-
Antimicrobial Activity : Studies have shown that sulfonamide compounds exhibit antimicrobial properties. This specific compound has been evaluated for its efficacy against various bacterial strains.
- Study Reference : A recent study demonstrated that similar sulfonamide derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli .
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Anti-inflammatory Properties : Compounds with similar structures have been investigated for their anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.
- Research Finding : In vitro assays indicated that these compounds can reduce the production of pro-inflammatory cytokines .
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Enzyme Inhibition : The compound's structure suggests it may inhibit certain enzymes related to cancer progression or metabolic disorders.
- Experimental Results : Preliminary studies revealed that it could inhibit dihydrofolate reductase (DHFR), a target in cancer therapy .
Q & A
Q. What are the typical synthetic routes for 3-chloro-N-cyclopropyl-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide?
- Methodological Answer : Synthesis involves multi-step organic reactions. A common approach includes:
Sulfonylation : Reacting a substituted benzenesulfonyl chloride (e.g., 3-chloro-2-methylbenzenesulfonyl chloride) with a cyclopropylamine-thiophene hybrid intermediate under basic conditions (e.g., NaHCO₃ or Et₃N).
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.
Key intermediates and reaction progress are monitored via TLC and characterized using -NMR and LC-MS .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions and stereochemistry. For example, thiophene protons appear as distinct multiplets at δ 6.8–7.2 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Peaks near 1150–1250 cm confirm sulfonamide (-SO-N) groups .
Q. What in vitro assays are commonly used to assess its antimicrobial activity?
- Methodological Answer :
- Broth Microdilution Assay : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-Kill Curves : Evaluate bactericidal/fungicidal kinetics over 24–48 hours.
- Resazurin-Based Viability Assays : For rapid screening of antifungal activity against C. albicans .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in the sulfonylation step?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the amine.
- Catalysis : Add catalytic KI or DMAP to accelerate sulfonamide bond formation.
- Temperature Control : Maintain 0–5°C during exothermic reactions to minimize side products.
Post-reaction, optimize purification via flash chromatography with gradient elution .
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation from a DCM/hexane mixture to obtain single crystals.
- Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refinement : Use SHELXL (via Olex2 interface) for structure solution, refining anisotropic displacement parameters and validating with R < 0.05 .
Q. How can discrepancies in biological activity data across studies be analyzed?
- Methodological Answer :
- Assay Standardization : Compare protocols for inoculum size, growth media, and incubation time.
- Compound Purity : Validate via HPLC (≥95% purity; C18 column, acetonitrile/water gradient).
- Strain Variability : Test activity against isogenic mutant panels to identify resistance mechanisms .
Q. What strategies are used to design analogs with improved potency?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents on the thiophene (e.g., 5-chloro substitution) or benzenesulfonamide (e.g., trifluoromethyl groups) to enhance target binding.
- Computational Docking : Use AutoDock Vina to predict interactions with bacterial dihydropteroate synthase or human carbonic anhydrase IX .
Q. What experimental approaches identify the molecular targets of this compound?
- Methodological Answer :
- Pull-Down Assays : Immobilize the compound on agarose beads to capture interacting proteins from cell lysates.
- Enzyme Inhibition Assays : Test activity against recombinant enzymes (e.g., cyclooxygenase-2 or kinases) using fluorogenic substrates.
- CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify genes conferring resistance .
Q. How is high purity ensured during synthesis, and what advanced techniques validate it?
- Methodological Answer :
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
- HPLC-DAD/ELSD : Use a C18 column with dual detection (diode array and evaporative light scattering) to quantify impurities.
- Chiral HPLC : For enantiomeric excess determination if stereocenters are present .
Q. How should conflicting crystallographic data be reconciled with NMR or computational models?
- Methodological Answer :
- Cross-Validation : Compare X-ray torsion angles with -coupling constants from NMR.
- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) and overlay with experimental structures.
- Twinned Data Analysis : Use SHELXL TWIN commands to refine datasets with possible twin laws .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
